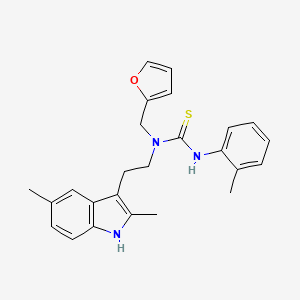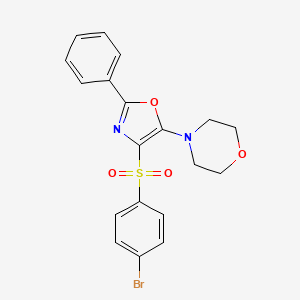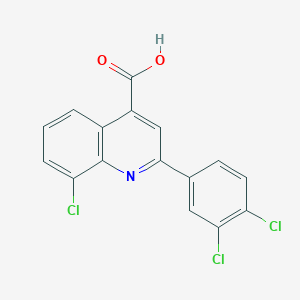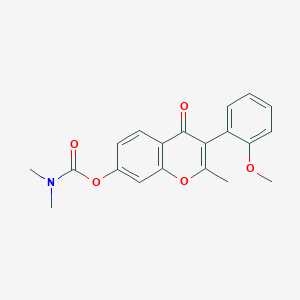
2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one, often referred to as BNDP, is a synthetic compound used in the field of organic chemistry. It is a heterocyclic compound that is composed of a phenyl ring and an indole ring system. BNDP has been utilized in scientific research to study its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学的研究の応用
Hydrogen-bonding in Molecular Structures
Research involving compounds structurally related to 2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one has highlighted the significance of hydrogen-bonding in determining molecular structure. For example, Quiroga et al. (2010) studied a compound with a bromophenyl group, noting the importance of hydrogen bonds in forming dimers and molecular ladders in its crystal structure (Quiroga et al., 2010).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds is another area of research. Ames and Ribeiro (1976) demonstrated the synthesis of various compounds, including 2-methylindole-4-carboxylic acid, starting from 2-bromo-3-nitrobenzoic acid, a precursor structurally related to the subject compound (Ames & Ribeiro, 1976).
Crystal Structures and Antimalarial Activity
Studies on crystal structures and potential medicinal applications, like antimalarial activity, have been conducted on compounds with bromophenyl and nitrophenyl groups. For instance, Cunico et al. (2016) reported the crystal structures of compounds with these groups, noting their moderate antimalarial activity (Cunico et al., 2016).
Asymmetric Synthesis
Research by Si-haia (2011) involved asymmetric synthesis of a compound with a nitrate yl phenyl group, demonstrating the potential for creating chiral compounds in this chemical space (Chen Si-haia, 2011).
Calcium Channel Antagonism
Compounds with structural similarities have been studied for their potential as calcium channel antagonists. Triggle et al. (1980) examined the crystal structures of several 1,4-dihydropyridine derivatives, noting the correlation between structure and biological activity (Triggle et al., 1980).
Radiosynthesis for Imaging
Sadeghpour et al. (2008) explored the radiosynthesis of a fluorinated nifedipine analog for imaging L-type calcium channels, indicating the potential for diagnostic applications of related compounds (Sadeghpour et al., 2008).
特性
IUPAC Name |
2-(3-bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-22(2)12-20-18(21(26)13-22)11-19(14-5-3-6-15(23)9-14)24(20)16-7-4-8-17(10-16)25(27)28/h3-11H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVHANYCMJABLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)



![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2410200.png)
![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2410203.png)